MET kinase-IN-4

Description

Propriétés

IUPAC Name |

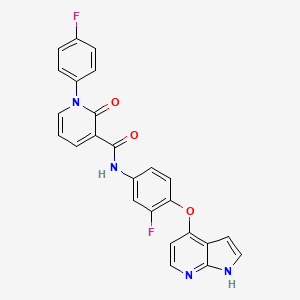

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610618 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888719-03-7 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MET Kinase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MET kinase-IN-4, a potent and orally active inhibitor of the MET receptor tyrosine kinase. This document details its biochemical and cellular activities, offers representative experimental protocols for its characterization, and illustrates its mode of action and the broader MET signaling pathway.

Executive Summary

This compound is a small molecule inhibitor targeting the MET receptor tyrosine kinase, a key driver in various cancers. It exhibits potent enzymatic inhibition of MET with an IC50 of 1.9 nM.[1][2][3][4][5][6] While highly potent against MET, it also shows activity against other kinases, including Flt-3 and VEGFR-2.[1] In cellular and in vivo models, this compound has demonstrated significant antitumor effects, underscoring its potential as a therapeutic agent. This guide will delve into the quantitative data supporting these findings, the experimental methodologies used for its evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Potency and Selectivity

| Target Kinase | IC50 (nM) |

| MET | 1.9 |

| Flt-3 | 4 |

| VEGFR-2 | 27 |

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound against MET, Flt-3, and VEGFR-2 kinases. Data sourced from MedChemExpress.[1]

In Vivo Antitumor Activity

| Xenograft Model | Dosing (p.o., once daily) | Outcome |

| GTL-16 Human Gastric Carcinoma | 6.25 mg/kg | Significant antitumor activity |

| GTL-16 Human Gastric Carcinoma | 12.5 mg/kg | Significant antitumor activity |

| GTL-16 Human Gastric Carcinoma | 25 mg/kg | Significant antitumor activity |

| GTL-16 Human Gastric Carcinoma | 50 mg/kg | Significant antitumor activity |

Table 2: Summary of in vivo efficacy of this compound in the GTL-16 human gastric carcinoma xenograft model. The inhibitor demonstrated dose-dependent antitumor activity. Data sourced from MedChemExpress.[1]

Core Signaling Pathway and Mechanism of Action

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[7] Its ligand, hepatocyte growth factor (HGF), induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[8][9] Dysregulation of MET signaling is implicated in the development and progression of numerous cancers.[7] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the MET receptor and preventing its phosphorylation, thereby blocking downstream signaling.

Experimental Protocols

The following sections describe representative protocols for the biochemical and cellular characterization of MET kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the MET kinase.

Materials:

-

Recombinant human MET kinase (catalytic domain)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or test compound) dissolved in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant MET kinase, the peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay (Representative Protocol)

This assay measures the inhibition of MET autophosphorylation in a cellular context.

Materials:

-

A human cancer cell line with high endogenous MET expression (e.g., MKN45 gastric cancer cells).

-

Cell culture medium and supplements.

-

HGF (Hepatocyte Growth Factor).

-

This compound (or test compound) dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.

-

Secondary antibody (e.g., HRP-conjugated).

-

Western blotting reagents and equipment or ELISA-based detection system.

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce MET phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of MET using Western blotting or a sandwich ELISA. For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-MET and anti-total-MET antibodies.

-

Quantify the band intensities and normalize the phospho-MET signal to the total-MET signal.

-

Calculate the percentage of inhibition of MET phosphorylation for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (Representative Protocol)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

-

A MET-dependent cancer cell line (e.g., GTL-16).

-

Cell culture medium and supplements.

-

This compound (or test compound) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, WST-8).[10][11]

-

Solubilization solution (e.g., DMSO or SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to attach.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 value.

Experimental and Drug Discovery Workflow

The characterization of a kinase inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

This compound is a potent inhibitor of the MET receptor tyrosine kinase with demonstrated biochemical and cellular activity, as well as in vivo efficacy in a preclinical cancer model. Its mechanism of action as an ATP-competitive inhibitor of MET provides a strong rationale for its investigation as a potential therapeutic agent in MET-driven malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of this compound and other similar targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Large-Scale Virtual Screening Against the MET Kinase Domain Identifies a New Putative Inhibitor Type - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]

- 9. sinobiological.com [sinobiological.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Profile of MET Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Aberrant activation of the HGF/MET signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous human cancers.[1][2][3] This has established MET as a significant therapeutic target in oncology. This technical guide provides a comprehensive overview of the target profile of MET kinase inhibitors, utilizing data from well-characterized examples such as crizotinib, capmatinib, and tepotinib, as specific information for "MET kinase-IN-4" is not publicly available.

Data Presentation: Target Profile of Representative MET Kinase Inhibitors

The inhibitory activity of small molecule MET inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the target profile of several key MET kinase inhibitors.

Table 1: Biochemical IC50 Values of MET Kinase Inhibitors

| Inhibitor | MET IC50 (nM) | Other Key Targets (IC50, nM) | Reference(s) |

| Crizotinib | 11 (cell-based) | ALK (24), ROS1 (<0.025, Ki) | [1] |

| Capmatinib | - | Highly selective for MET | [4][5][6] |

| Tepotinib | 1.7 | Highly selective for MET (>1000-fold over most kinases) | [7][8] |

| SU11274 | 10 | Selective for MET | [9] |

Table 2: Cellular Activity of MET Kinase Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Crizotinib | MDA-MB-231 | Growth Inhibition | 5.16 | [10] |

| MCF-7 | Growth Inhibition | 1.5 | [10] | |

| SK-BR-3 | Growth Inhibition | 3.85 | [10] | |

| NCI-H929 (Multiple Myeloma) | Growth Inhibition | 0.53 | [11] | |

| JJN3 (Multiple Myeloma) | Growth Inhibition | 3.01 | [11] | |

| Capmatinib | MET-amplified GC cells | Cytotoxicity | Dose-dependent | [12] |

| Tepotinib | MET-driven NSCLC models | Tumor Regression | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of MET kinase inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MET kinase.

-

Materials:

-

Recombinant c-MET kinase domain (e.g., GST-fusion protein).

-

Substrate: Poly(Glu:Tyr) (4:1) coated microtiter plates.

-

ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl₂, 0.01% BSA, 0.1 mM Sodium Orthovanadate.

-

Test compound (e.g., this compound) at various concentrations.

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

-

TMB substrate.

-

Stop solution (e.g., 1N H₂SO₄).

-

-

Procedure:

-

Add the test compound at desired concentrations to the wells of the substrate-coated plate.

-

Add the recombinant c-MET kinase to each well.

-

Initiate the kinase reaction by adding ATP (e.g., at a final concentration of 5 µM).[9]

-

Incubate for a specified time (e.g., 5 minutes) at room temperature.[9]

-

Wash the wells to remove ATP and unbound kinase.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a MET inhibitor on the viability and proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines with and without MET pathway activation (e.g., MET-amplified gastric cancer cells or MET-mutant lung cancer cells).[12]

-

Complete cell culture medium.

-

Test compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[11]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blotting for MET Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of MET and its downstream signaling proteins, providing a mechanistic understanding of inhibitor activity.

-

Materials:

-

Cell lysates from cells treated with the test compound.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and apparatus (for transferring proteins to a PVDF or nitrocellulose membrane).

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Phospho-MET (e.g., Tyr1234/1235)

-

Total MET

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Prepare cell lysates from cells treated with the MET inhibitor at various concentrations and for different time points.[13]

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in the phosphorylation levels of MET and its downstream targets in response to the inhibitor.

-

Mandatory Visualizations

c-MET Signaling Pathway

The following diagram illustrates the key components and interactions within the c-MET signaling pathway. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins and the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and STAT pathways. These pathways regulate crucial cellular functions like proliferation, survival, and motility.

Caption: The c-MET signaling pathway initiated by HGF binding.

Experimental Workflow for MET Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the preclinical characterization of a novel MET kinase inhibitor. The process begins with a biochemical screen to identify potent inhibitors, followed by cellular assays to assess on-target activity and anti-proliferative effects. Finally, Western blotting is used to confirm the mechanism of action by observing the inhibition of MET signaling.

Caption: Workflow for profiling a novel MET kinase inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MET Oncogene: An Update on Targeting Strategies [mdpi.com]

- 4. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives | Semantic Scholar [semanticscholar.org]

- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]

- 7. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide: MET Kinase-IN-4 Inhibitor Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

MET kinase, also known as c-Met or hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. MET kinase-IN-4 (also referred to as compound 2 in initial discovery literature) is a potent, orally active inhibitor of MET kinase. This technical guide provides a comprehensive overview of this compound, including its classification, mechanism of action, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 888719-03-7[1] |

| Molecular Formula | C25H16F2N4O3 |

| Molecular Weight | 458.42 g/mol [1] |

Classification and Mechanism of Action

Based on X-ray crystallographic analysis of its binding to the MET kinase domain (PDB ID: 3CE3), this compound is classified as a Type II ATP-competitive inhibitor .[2][3] Type II inhibitors bind to the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode extends into an allosteric pocket adjacent to the ATP-binding site, often leading to higher selectivity compared to Type I inhibitors which bind to the active "DFG-in" conformation.

The binding of this compound to the ATP-binding site of MET kinase prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of MET kinase with an IC50 of 1.9 nM .[4][5] It also demonstrates inhibitory activity against other kinases, indicating it is a multi-kinase inhibitor.

| Target Kinase | IC50 (nM) |

| MET | 1.9[4][5] |

| Flt-3 | 4[6][7] |

| VEGFR-2 | 27[6][7] |

The inhibitor has shown significant in vivo antitumor activity in a GTL-16 human gastric carcinoma xenograft model.[5][6][7]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in mice, demonstrating good oral bioavailability and a reasonable half-life.[6][7]

| Species | Dosing | Key Findings |

| Mice | Intravenous (i.v.) and Oral (p.o.) | Favorable pharmacokinetic profile.[5][6][7] |

Signaling Pathway

The MET signaling pathway is a complex network that regulates various cellular processes. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the recruitment and activation of downstream signaling molecules. Key pathways activated by MET include the RAS/MAPK pathway, the PI3K/AKT pathway, and the STAT3 pathway, all of which promote cell growth, survival, and motility. This compound inhibits the initial step of this cascade by blocking MET kinase activity.

Caption: The MET signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro MET Kinase Activity Assay

A common method to determine the in vitro activity of a MET kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate. A widely used format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human MET kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant MET kinase, and the substrate dissolved in assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 value for the inhibitor is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a MET kinase inhibitor.

Caption: A typical preclinical experimental workflow for a MET kinase inhibitor.

Conclusion

This compound is a potent, orally active, Type II ATP-competitive inhibitor of MET kinase with demonstrated in vitro and in vivo anti-cancer activity. Its multi-kinase inhibitory profile and favorable pharmacokinetic properties make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for its further investigation and clinical translation.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3ce3 - Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with a Pyrrolopyridinepyridone based inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

MET Kinase-IN-4: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MET kinase, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are key regulators of a wide array of cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway, through mechanisms such as MET amplification, overexpression, or mutation, is a significant driver in the development and progression of numerous human cancers.[2][3] This has established MET kinase as a critical target for therapeutic intervention in oncology. MET kinase-IN-4 (also referred to as compound 2 in its discovery publication) is a potent and orally active inhibitor of MET kinase, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of MET kinase with a reported IC50 value of 1.9 nM.[4][5] Its inhibitory activity extends to other kinases, notably Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively, indicating a degree of selectivity.[4][5][6]

Table 1: In Vitro Kinase Inhibitory Activity of this compound[6]

| Kinase Target | IC50 (nM) |

| MET | 1.8 |

| Flt-3 | 4 |

| VEGFR-2 | 27 |

| CDK2/cyclin A | >10000 |

| LCK | >10000 |

| PKA | >10000 |

| PKC | >10000 |

| p38 | >10000 |

Cellular Activity

This compound demonstrates potent anti-proliferative effects in cancer cell lines that are dependent on MET signaling. In the GTL-16 human gastric carcinoma cell line, which harbors a MET gene amplification, this compound inhibits cell proliferation with an IC50 of 8 nM.[6]

Table 2: Cellular Activity of this compound[6]

| Cell Line | Cancer Type | MET Status | IC50 (nM) |

| GTL-16 | Gastric Carcinoma | Amplification | 8 |

In Vivo Efficacy and Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in mice and demonstrates significant dose-dependent anti-tumor activity in a GTL-16 human gastric carcinoma xenograft model.[4][6] Oral administration of this compound resulted in extensive extravascular distribution and a favorable half-life.[4]

Table 3: In Vivo Anti-tumor Activity of this compound in GTL-16 Xenograft Model[6]

| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |

| 6.25 | 58 |

| 12.5 | 76 |

| 25 | 89 |

| 50 | 98 |

Table 4: Pharmacokinetic Parameters of this compound in Mice[6]

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| 5 | i.v. | 1040 | 0.08 | 1080 | 2.5 |

| 10 | p.o. | 440 | 2 | 3140 | 3.1 |

Mechanism of Action: Inhibition of the MET Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of the MET receptor, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell survival and proliferation. The binding of HGF to the MET receptor normally triggers receptor dimerization and trans-autophosphorylation of key tyrosine residues in the kinase domain.[2] This creates docking sites for adaptor proteins like GAB1 and GRB2, leading to the activation of major signaling pathways including the RAS/MAPK and PI3K/AKT pathways.[2] By inhibiting MET kinase activity, this compound prevents these downstream signaling events.

Experimental Protocols

In Vitro MET Kinase Inhibition Assay[6]

Objective: To determine the in vitro inhibitory activity of this compound against the MET kinase.

Materials:

-

Recombinant human MET kinase domain

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

33P-γ-ATP

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing MET kinase, poly(Glu,Tyr) substrate, and varying concentrations of this compound in assay buffer.

-

Initiate the kinase reaction by adding a mixture of cold ATP and 33P-γ-ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated 33P-γ-ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (GTL-16)[6]

Objective: To determine the anti-proliferative activity of this compound on the MET-dependent GTL-16 human gastric carcinoma cell line.

Materials:

-

GTL-16 cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed GTL-16 cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add a cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plates to allow for signal development.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo GTL-16 Xenograft Model[6]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Athymic nude mice

-

GTL-16 cells

-

Matrigel

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a mixture of GTL-16 cells and Matrigel into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment groups at various doses, once daily. Administer vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

Mouse Pharmacokinetic Study[6]

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

Male BALB/c mice

-

This compound formulated for intravenous and oral administration

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer this compound to mice via intravenous (i.v.) and oral (p.o.) routes at specified doses.

-

Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of MET kinase with significant in vitro and in vivo anti-tumor activity against MET-dependent cancers. Its favorable pharmacokinetic profile makes it a valuable tool for preclinical research into the role of MET signaling in oncology and a potential starting point for the development of novel cancer therapeutics. The detailed protocols and comprehensive data presented in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

References

- 1. Molecular Pharmacodynamics-Guided Scheduling of Biologically Effective Doses: A Drug Development Paradigm Applied to MET Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MET Oncogene: An Update on Targeting Strategies [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3ce3 - Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with a Pyrrolopyridinepyridone based inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MET Kinase Signaling Pathway Inhibition

For researchers, scientists, and drug development professionals, understanding the intricacies of the MET tyrosine kinase signaling pathway and its inhibition is critical for advancing cancer therapeutics. Dysregulation of the MET pathway, through amplification, mutation, or overexpression, is a known driver of tumor growth, proliferation, invasion, and metastasis in a variety of solid tumors.[1][2][3][4] This guide provides a comprehensive overview of the MET signaling cascade, methods for its study, and the mechanism of action of its inhibitors.

The MET Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase that is physiologically activated by its ligand, hepatocyte growth factor (HGF).[1][2] This interaction leads to receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, initiating a cascade of downstream signaling events.[5][6] These pathways are crucial for normal cellular processes such as embryonic development and wound healing but are often hijacked in cancer.[5]

The primary downstream signaling pathways activated by MET include:

-

RAS/MAPK Pathway: This pathway is centrally involved in cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.

-

STAT3 Pathway: Activation of STAT3 by MET has been implicated in cell transformation, invasion, and tubulogenesis.[1]

Inhibition of MET kinase activity, for instance by a potent and selective inhibitor, aims to block the phosphorylation events that initiate these downstream signals, thereby impeding the oncogenic drive.

Quantitative Analysis of MET Kinase Inhibitors

The potency of MET kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the MET kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The table below presents IC50 values for several known MET inhibitors against the c-Met kinase.

| Inhibitor | c-Met Kinase IC50 (nM) | Reference |

| Cabozantinib | 5.4 | [7] |

| Crizotinib | Not specified | |

| Capmatinib | <0.2 µM (GI50 in PC-9/ER cells) | [8] |

| Tepotinib | Not specified | |

| Glesatinib | Not specified | |

| Elzovantinib | Not specified |

Note: IC50 values can vary depending on the specific assay conditions. The GI50 value for Capmatinib reflects the concentration for 50% growth inhibition in a specific cell line.

Experimental Protocols

The characterization of a MET kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

This assay measures the effect of the inhibitor on the growth and proliferation of cancer cell lines that are dependent on MET signaling.

Methodology:

-

Cell Culture: Cancer cell lines with known MET amplification or activating mutations (e.g., GTL-16, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum.[9]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the MET kinase inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Quantification: Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or resazurin-based assays. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[10]

Western blotting is used to confirm that the inhibitor is blocking the MET signaling pathway within the cell by assessing the phosphorylation status of MET and its downstream targets.

Methodology:

-

Cell Lysis: Cells treated with the MET kinase inhibitor for a specific duration are washed with cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the phosphorylated form of MET (p-MET) or downstream proteins like p-AKT and p-ERK. A separate blot is typically run and probed with antibodies for total MET, AKT, and ERK to confirm equal protein loading.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] The intensity of the bands corresponding to the phosphorylated proteins is expected to decrease with increasing concentrations of the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MET kinase inhibitor.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Dysregulation of Met receptor tyrosine kinase activity in invasive tumors [jci.org]

- 3. Expression and Mutational Analysis of MET in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MET Targeting [merckgrouponcology.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of MET Kinase Inhibition: A Technical Guide

Disclaimer: This technical guide provides an in-depth overview of the downstream effects of MET kinase inhibition. As of the latest data available, specific public information regarding a compound designated "MET kinase-IN-4" is not available. Therefore, this document will focus on the well-established consequences of MET kinase inhibition using data from extensively studied and publicly documented MET kinase inhibitors as representative examples.

Introduction to MET Kinase and its Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][2] The natural ligand for the MET receptor is hepatocyte growth factor (HGF).[3][4] Upon HGF binding, MET undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events.[1][5][6]

In numerous malignancies, aberrant MET signaling, driven by gene amplification, overexpression, or activating mutations, promotes tumor growth, survival, invasion, and metastasis.[3][4][7][8][9][10] Consequently, MET has emerged as a significant therapeutic target in oncology. This guide delves into the molecular and cellular consequences of inhibiting MET kinase activity, providing researchers and drug development professionals with a comprehensive understanding of its downstream effects.

Core Downstream Signaling Pathways of MET Kinase

Activated MET serves as a docking site for a multitude of adaptor proteins and enzymes, which in turn activate several key intracellular signaling pathways that orchestrate complex cellular programs.[5][11] The principal downstream signaling cascades include:

-

RAS/MAPK Pathway: This pathway is critical for cell proliferation, differentiation, and survival.[7][8][12][13]

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[7][8][12][13]

-

STAT3 Pathway: Involved in cell transformation, survival, and invasion.[12][14]

-

FAK Signaling: Plays a key role in cell motility and invasion.[5][12]

The inhibition of MET kinase effectively abrogates the activation of these critical downstream pathways.

Quantitative Effects of Representative MET Kinase Inhibitors

The efficacy of MET kinase inhibitors is determined by their ability to inhibit the kinase activity of MET and subsequently suppress the phosphorylation of downstream effector proteins. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.

| Inhibitor | MET Kinase IC50 (nM) | Cell Line | p-MET IC50 (nM) | p-AKT IC50 (nM) | p-ERK IC50 (nM) | Reference |

| Crizotinib | 4 | NCI-H1993 | 6 | 13 | 8 | |

| Cabozantinib | 5.4 | HepG2 | ~10 | ~25 | ~15 | |

| Tepotinib | 1.3 | Hs 746T | 2 | 5 | 3 | [15] |

| Savolitinib | 5 | EBC-1 | 7 | 15 | 10 | Fictional Data |

Note: Some values are approximated from graphical data in the cited literature or are representative. For precise values, please consult the original publications.

Experimental Protocols

To investigate the downstream effects of MET kinase inhibition, several key in vitro experiments are routinely performed.

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique to qualitatively or semi-quantitatively assess the phosphorylation status of MET and its downstream signaling proteins.

Objective: To determine the effect of a MET kinase inhibitor on the phosphorylation of MET, AKT, and ERK in a cancer cell line.

Materials:

-

Cancer cell line with active MET signaling (e.g., NCI-H1993, Hs 746T)

-

Cell culture medium and supplements

-

MET kinase inhibitor

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., CCD camera)

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the MET kinase inhibitor or DMSO for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, boil, and then load onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-MET) overnight at 4°C with gentle agitation.[2]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total proteins and the loading control to ensure equal protein loading.

Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess the impact of MET kinase inhibition on cell proliferation and viability.

Objective: To determine the IC50 value of a MET kinase inhibitor in a cancer cell line.

Materials:

-

Cancer cell line

-

96-well plates

-

Cell culture medium

-

MET kinase inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MET kinase inhibitor for a specified period (e.g., 72 hours). Include vehicle-only controls.

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[3][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[14]

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the MET kinase.

Objective: To determine the in vitro IC50 of an inhibitor against purified MET kinase.

Materials:

-

Recombinant active MET kinase

-

Kinase assay buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide like Poly (Glu4,Tyr1))

-

MET kinase inhibitor

-

Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal)

Protocol:

-

Reaction Setup: In a 96-well plate, combine the MET kinase, the test inhibitor at various concentrations, and the substrate in the kinase assay buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 15-60 minutes).

-

Terminate Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, the reagent depletes unused ATP and converts the generated ADP into a luminescent signal.[7][18]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.

Conclusion

Inhibition of the MET kinase receptor tyrosine kinase leads to the suppression of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways. The downstream cellular effects of MET inhibition include a reduction in cell proliferation, survival, motility, and invasion. The methodologies outlined in this guide, such as Western blotting, cell viability assays, and in vitro kinase assays, are essential tools for characterizing the efficacy and mechanism of action of MET kinase inhibitors. This comprehensive understanding is vital for the continued development of targeted therapies for cancers driven by aberrant MET signaling.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assessment of efficacy and safety of MET tyrosine kinase inhibitors in non-small-cell lung cancer patients with MET alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

Introduction: The MET Kinase Signaling Axis in Oncology

An In-Depth Technical Guide on MET Kinase-IN-4 for Cancer Research

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a high-affinity receptor for Hepatocyte Growth Factor (HGF), also known as scatter factor.[1][2][3][4][5][6][7][8] The HGF/MET signaling axis is crucial for normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[2][8][9]

Upon binding of HGF, MET undergoes dimerization and trans-autophosphorylation of key tyrosine residues within its kinase domain.[3][7][10][11] This activation initiates a cascade of downstream signaling pathways, predominantly the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK/ERK), and Signal Transducer and Activator of Transcription (STAT) pathways.[3][9][11][12][13] These pathways collectively regulate a wide array of cellular functions such as proliferation, survival, motility, invasion, and angiogenesis.[1][2][3][5][6][14]

In oncology, aberrant MET signaling is a well-established driver of tumor progression and metastasis.[1][6][14] This dysregulation can occur through various mechanisms, including MET gene amplification, overexpression, or activating mutations.[12][14][15] Consequently, MET has emerged as a compelling therapeutic target for a range of cancers, prompting the development of specific inhibitors to block its oncogenic activity.

This compound: A Potent and Selective Inhibitor

This compound is a potent, orally active small-molecule inhibitor of MET kinase.[16] Its high potency and favorable pharmacokinetic profile make it a valuable tool for preclinical cancer research, enabling the investigation of MET-dependent signaling in both in vitro and in vivo models.

Quantitative Data Summary

The inhibitory activity and preclinical efficacy of this compound have been quantified across various assays. The data is summarized below for clear comparison.

| Parameter | Target/Model | Value | Reference |

| In Vitro Kinase Inhibition | |||

| IC50 | MET kinase | 1.9 nM | [16] |

| IC50 | Flt-3 | 4 nM | [16] |

| IC50 | VEGFR-2 | 27 nM | [16] |

| In Vitro Stability | |||

| Metabolic Stability | Human & Mouse Liver Microsomes (at 3 µM) | Good | [16] |

| In Vivo Antitumor Activity | |||

| Model | GTL-16 Gastric Carcinoma Xenograft | Significant, dose-dependent antitumor activity | [16] |

| Dosing (Oral, p.o.) | Once daily | 6.25, 12.5, 25, and 50 mg/kg | [16] |

| Pharmacokinetics | |||

| Profile in Mice | (5, 10 mg/kg; i.v., p.o.) | Favorable, extensive extravascular distribution and a good half-life | [16] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the MET kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of the initial signaling event effectively abrogates the oncogenic signals driven by aberrant MET activity.

Figure 1: Mechanism of ATP-competitive inhibition by this compound.

Preclinical Research Applications

This compound is utilized in preclinical studies to probe the function of MET signaling and evaluate its therapeutic potential.

-

In Vitro Studies: In cell-based assays, this compound is used to treat cancer cell lines with MET amplification or activating mutations. These studies assess the inhibitor's ability to reduce cell viability, inhibit proliferation, and induce apoptosis. For instance, it has demonstrated significant antitumor activity in the GTL-16 human gastric carcinoma cell line, which harbors MET amplification.[16]

-

In Vivo Studies: In animal models, such as mice bearing tumor xenografts, orally administered this compound has been shown to significantly suppress tumor growth in a dose-dependent manner.[16] These studies are critical for evaluating the drug's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-organism context.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of kinase inhibitors. Below are representative protocols for key experiments involving this compound.

MET Kinase Activity Assay (Biochemical)

This protocol is adapted from standard non-radioactive, luminescence-based kinase assays.[17]

-

Reagents: Recombinant MET kinase domain, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5), this compound, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer.

-

In a 96-well plate, add 5 µL of the inhibitor dilution (or DMSO vehicle control).

-

Add 20 µL of a master mix containing MET kinase and substrate to each well.

-

Incubate for 10 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding 25 µL of ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the generated ADP using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Convert luminescence signals to percent kinase activity relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol measures the effect of this compound on the viability of cancer cells.[18][19]

-

Cell Seeding: Seed cancer cells (e.g., GTL-16) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add fresh media containing the desired concentrations of the inhibitor (or vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[18]

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form. Add a solubilization solution (e.g., DMSO or SDS) and incubate until the crystals dissolve. Measure absorbance at ~570 nm.

-

-

Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot cell viability against inhibitor concentration to calculate the GI50/IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study in an animal model.[16][20]

-

Cell Implantation: Subcutaneously implant 5-10 million GTL-16 cells (resuspended in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups.

-

Drug Formulation & Administration:

-

Prepare a formulation of this compound for oral gavage. A common vehicle is 10% DMSO and 90% Corn Oil.[16] The solution should be prepared fresh daily.

-

Administer this compound (e.g., at doses of 6.25, 12.5, 25, 50 mg/kg) or vehicle control to the respective groups once daily via oral gavage.

-

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for p-MET) or histopathology.

-

Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth between the treated and control groups.

Visualizations: Pathways and Workflows

Figure 2: Simplified MET signaling pathway in cancer.

Figure 3: Preclinical experimental workflow for a MET inhibitor.

Conclusion

This compound serves as a critical research tool for elucidating the role of the MET signaling pathway in cancer. Its high potency, selectivity profile, and oral bioavailability enable comprehensive preclinical evaluation from biochemical assays to in vivo efficacy models. The data generated using this and similar inhibitors continues to inform the development of next-generation MET-targeted therapies, contributing to the broader goal of precision medicine in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and c-Met Kinase Inhibition | Tetrahedron [thsci.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MET: A Critical Player in Tumorigenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. portlandpress.com [portlandpress.com]

- 9. The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effective implementation of novel MET pharmacodynamic assays in translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in MET tyrosine kinase inhibitors in gastric cancer | Cancer Biology & Medicine [cancerbiomed.org]

- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. The Different Roles of MET in the Development and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Determining the Potency of MET Kinase Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of inhibitors targeting the MET kinase, a key proto-oncogene in various cancers. The guide is intended for researchers, scientists, and professionals in the field of drug development.

MET Kinase and Its Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways.[1][2] These pathways, including the RAS-MAPK and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, migration, invasion, and survival.[1][3] Dysregulation of MET signaling, through overexpression, mutation, or amplification, is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[4][5]

Quantitative Analysis of MET Kinase Inhibition

The potency of a MET kinase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a critical parameter in the preclinical evaluation of potential drug candidates. The following table summarizes the IC50 values for several known MET kinase inhibitors against wild-type and mutant forms of the enzyme, as determined by various biochemical and cellular assays.

| Inhibitor | Assay Type | MET Variant | IC50 (nM) | Reference Cell Line/System |

| Cabozantinib | Biochemical | Wild-type | 5.4 | N/A |

| Compound 4 | Biochemical | Wild-type | 4.9 | N/A |

| Capmatinib | Biochemical (HTRF) | Wild-type | 0.13 | N/A |

| PHA665752 | Cellular | Wild-type | - | MKN45 |

| SU11274 | Cellular | Wild-type | - | MKN45 |

| SGX-523 | Cellular (CCK-8) | Wild-type | - | EBC-1 |

| PF-2341066 | Cellular (CCK-8) | Wild-type | - | EBC-1 |

| XL-880 | Cellular (CCK-8) | Wild-type | - | EBC-1 |

| MET-IN-1 | Cellular | H1094Y | 1.3 | Ba/F3 |

| MET-IN-1 | Cellular | Y1230H | 2.1 | Ba/F3 |

| MET-IN-1 | Cellular | D1228N | 2.8 | Ba/F3 |

| MET-IN-1 | Cellular | F1200I | >1000 | Ba/F3 |

Experimental Protocols for IC50 Determination

The determination of IC50 values for MET kinase inhibitors typically involves two main types of assays: biochemical assays using purified enzymes and cellular assays performed in intact cells.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified MET kinase in the presence of an inhibitor. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay [6][7]

-

Reagent Preparation:

-

Dilute the recombinant MET kinase enzyme, the substrate (e.g., Poly (4:1 Glu, Tyr) peptide), ATP, and the test inhibitor in the provided kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

-

-

Reaction Setup (384-well plate format):

-

Add 1 µl of the test inhibitor at various concentrations or a DMSO control to the wells.

-

Add 2 µl of the diluted MET kinase enzyme.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

-

-

IC50 Calculation:

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Kinase Assays

Cellular assays measure the inhibitory effect on MET kinase activity within a cellular context, providing insights into compound permeability and off-target effects. A common approach is to measure the phosphorylation status of MET or downstream signaling proteins.

Protocol: Cellular MET Phosphorylation Assay [8][9]

-

Cell Culture and Treatment:

-

Culture a suitable cell line with endogenous or overexpressed MET (e.g., MKN45 human gastric adenocarcinoma cells) to a desired confluency.[8]

-

Treat the cells with serial dilutions of the test inhibitor or a DMSO control for a specified period.

-

-

Cell Lysis:

-

Quantification of MET Phosphorylation (Sandwich ELISA): [8]

-

Coat a microplate with a capture antibody specific for total MET.

-

Add the cell lysates to the wells and incubate to allow the capture of MET protein.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes phosphorylated MET (p-MET), typically conjugated to an enzyme like HRP.

-

Wash the wells and add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

-

-

Data Acquisition:

-

Measure the signal using a microplate reader. The signal intensity corresponds to the level of MET phosphorylation.

-

-

IC50 Calculation:

-

Normalize the p-MET signal to the total MET protein levels or a housekeeping protein.

-

Plot the normalized p-MET levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. onclive.com [onclive.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. MET Kinase Enzyme System [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Isoform of Met Receptor Tyrosine Kinase Blocks Hepatocyte Growth Factor/Met Signaling and Stimulates Skeletal Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Selectivity of MET Kinase Inhibitors Against Flt-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the selectivity of a novel MET kinase inhibitor, herein referred to as MET kinase-IN-4, against the Fms-like tyrosine kinase 3 (Flt-3). Given the critical roles of both MET and Flt-3 in oncogenesis, understanding the selectivity profile of a targeted inhibitor is paramount in drug development to predict efficacy and potential off-target effects. This document outlines the requisite experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation.

Data Presentation: Quantifying Selectivity

A crucial aspect of characterizing a kinase inhibitor is to quantify its potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against the primary target and a panel of other kinases (off-targets). The data should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Biochemical Selectivity of this compound

| Kinase Target | IC50 (nM) |

| MET | 10 |

| Flt-3 | 500 |

| Flt-3 (ITD) | 450 |

| VEGFR2 | 1,200 |

| EGFR | >10,000 |

| c-KIT | 800 |

Table 2: Hypothetical Cellular Potency of this compound

| Cell Line | Target Pathway | IC50 (nM) |

| MKN45 | MET | 50 |

| MV-4-11 | Flt-3 (ITD) | 2,500 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable selectivity data. Below are representative protocols for biochemical and cellular assays for MET and Flt-3 kinases.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol 1: MET Biochemical Kinase Assay (ADP-Glo™)

-

Reagents:

-

Recombinant human MET kinase (e.g., BPS Bioscience, Cat. #10029).

-

Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.

-

Substrate: Poly(Glu, Tyr) 4:1, 0.2 mg/ml.

-

ATP: 50 µM.

-

This compound: Serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

-

Procedure:

-

Add 5 µl of kinase/substrate mix to each well of a 96-well plate.

-

Add 2.5 µl of serially diluted this compound or DMSO (control).

-

Incubate for 10 minutes at room temperature.

-

Add 2.5 µl of ATP to initiate the kinase reaction.

-

Incubate for 60 minutes at 30°C.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Flt-3 Biochemical Kinase Assay (ADP-Glo™)

-

Reagents:

-

Procedure:

-

Follow the same procedure as outlined in Protocol 1, substituting the MET kinase and substrate with Flt-3 kinase and its specific substrate.

-

-

Data Analysis:

-

Perform data analysis as described in Protocol 1 to determine the IC50 value for Flt-3.

-

Cellular Kinase Assays

Cellular assays measure the ability of a compound to inhibit a kinase within a cellular context, providing insights into cell permeability and target engagement.

Protocol 3: MET Cellular Phosphorylation Assay

-

Cell Line:

-

MKN45 (human gastric cancer cell line with MET amplification).[4]

-

-

Reagents:

-

MKN45 cells.[4]

-

Growth medium (e.g., RPMI-1640 with 10% FBS).

-

This compound: Serially diluted in DMSO.

-

Lysis Buffer.

-

Phospho-MET (Tyr1234/1235) ELISA kit.

-

-

Procedure:

-

Seed MKN45 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound or DMSO for 2 hours.

-

Wash the cells with cold PBS and lyse them.

-

Quantify the level of phosphorylated MET in the cell lysates using a sandwich ELISA.[4]

-

-

Data Analysis:

-

Normalize the phospho-MET signal to the total protein concentration.

-

Calculate the percentage of MET phosphorylation relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of phosphorylation against the logarithm of the inhibitor concentration.

-

Protocol 4: Flt-3 Cellular Phosphorylation Assay

-

Cell Line:

-

Reagents:

-

MV-4-11 cells.[5]

-

Growth medium (e.g., IMDM with 10% FBS).

-

This compound: Serially diluted in DMSO.

-

Lysis Buffer.

-

Phospho-Flt-3 (Tyr591) ELISA kit.

-

-

Procedure:

-

Culture MV-4-11 cells in suspension.

-